![molecular formula C21H22N6O2 B2621595 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797812-78-2](/img/structure/B2621595.png)
3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-methylpyridazine-3-carboxylic acid, which is synthesized from 2,3-dimethylpyridine. The second intermediate is 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde, which is synthesized from pyrrolidine and 2,4-diaminopyrimidine. These two intermediates are then coupled with N-(3-aminobenzoyl)-N-methylglycine to form the final product.
Starting Materials
2,3-dimethylpyridine, pyrrolidine, 2,4-diaminopyrimidine, N-(3-aminobenzoyl)-N-methylglycine
Reaction
Synthesis of 6-methylpyridazine-3-carboxylic acid from 2,3-dimethylpyridine via oxidation with potassium permanganate and subsequent reduction with sodium borohydride, Synthesis of 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde from pyrrolidine and 2,4-diaminopyrimidine via condensation with acetaldehyde and subsequent oxidation with potassium permanganate, Coupling of 6-methylpyridazine-3-carboxylic acid and 2-(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde with N-(3-aminobenzoyl)-N-methylglycine via peptide bond formation and subsequent deprotection of the N-methyl group with hydrochloric acid
properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-7-8-19(26-25-15)29-18-6-4-5-16(13-18)20(28)23-14-17-9-10-22-21(24-17)27-11-2-3-12-27/h4-10,13H,2-3,11-12,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGZIWMYWHMREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.